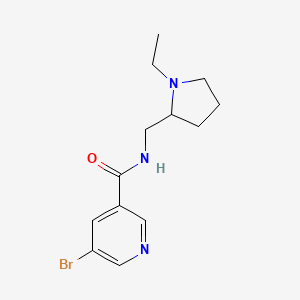

5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide

Description

5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide is a nicotinamide derivative featuring a bromine substituent at the 5-position of the pyridine ring and a (1-ethylpyrrolidin-2-yl)methyl group attached to the amide nitrogen. Such structural features are common in medicinal chemistry for optimizing drug-like characteristics, including bioavailability and target engagement .

Properties

Molecular Formula |

C13H18BrN3O |

|---|---|

Molecular Weight |

312.21 g/mol |

IUPAC Name |

5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C13H18BrN3O/c1-2-17-5-3-4-12(17)9-16-13(18)10-6-11(14)8-15-7-10/h6-8,12H,2-5,9H2,1H3,(H,16,18) |

InChI Key |

ZCASORRGQJQDQG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide involves several steps. One common method includes the reaction of 5-bromonicotinic acid with (1-ethylpyrrolidin-2-yl)methanamine under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide":

- Synthesis of Intermediates:

- U.S. Patent US20060116519A1 describes a method for synthesizing 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, which is useful as an intermediate in the preparation of {5-[3-(4,6-Difluoro-1H-benzoimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amine . This compound is a protein kinase inhibitor . The patent details methods for producing key intermediates for the synthesis of this CDK inhibitor .

- Synthesis of Pyrimidine Derivatives:

- Research published in Molecules (2020) details the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and the study of their anti-fibrosis activity . While this research doesn't directly use "5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide," it explores related compounds and their biological activities .

- Anti-Fibrosis Activity:

Mechanism of Action

The mechanism of action of 5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the bromo-nicotinamide core but differing in substituents on the amide nitrogen or pyridine ring.

Structural and Molecular Comparisons

Table 1: Molecular Properties of Bromo-Nicotinamide Derivatives

Functional Group Analysis

- Pyrrolidine Derivatives : The target compound and Levosulpiride both incorporate a pyrrolidine ring, which improves solubility and conformational flexibility. However, Levosulpiride’s benzamide core and sulfamoyl group confer distinct D2 receptor antagonism, whereas the bromo-nicotinamide core may target different pathways .

- Aromatic vs. This affects membrane permeability and metabolic stability .

- Trifluoromethylsulfanyl groups () further increase lipophilicity and resistance to oxidative metabolism .

Pharmacological Implications

- Metabolic Stability: Bulkier substituents (e.g., quinolinylmethyl in ) may reduce metabolic clearance but could also limit oral bioavailability due to poor absorption .

Biological Activity

5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure:

The compound features a bromine atom at the 5-position of the nicotinamide ring, with an ethylpyrrolidine moiety attached via a methyl linker. This unique structure may contribute to its biological properties.

Synthesis Methods:

The synthesis of 5-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide typically involves multiple steps, including:

- Bromination : Introduction of the bromine atom into the nicotinamide structure.

- Alkylation : Attaching the ethylpyrrolidine group through nucleophilic substitution reactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide exhibit significant antibacterial activity against resistant strains of bacteria. For instance, derivatives with similar structural motifs have shown effectiveness against Streptococcus pneumoniae and Streptococcus pyogenes, which are known for their resistance to conventional antibiotics .

Case Study:

In a comparative analysis, a related compound demonstrated potent antibacterial activity against resistant bacteria, suggesting that the structural features of 5-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide may also confer similar properties. The study revealed that modifications in the alkyl chain length and branching could enhance antibacterial efficacy, indicating a structure-activity relationship (SAR) worth exploring further .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of nicotinamide derivatives. For example, 1-methylnicotinamide (MNA), a metabolite of nicotinamide, has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophages . It is plausible that 5-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide may exhibit similar mechanisms due to its structural similarities.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, potential mechanisms include:

- Inhibition of Bacterial Growth : Likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Modulation of Inflammatory Pathways : By affecting cyclooxygenase (COX) pathways and prostaglandin production, which are crucial in inflammatory responses .

Table 1: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.